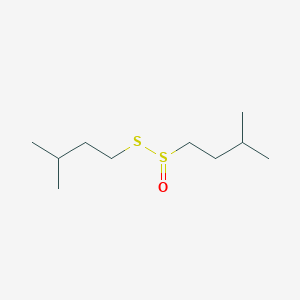
S-isopentyl 3-methylbutane-1-sulfinothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-isopentyl 3-methylbutane-1-sulfinothioate: is an organosulfur compound with the molecular formula C10H22OS2 It is characterized by the presence of a sulfinothioate group, which is a sulfur-containing functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-isopentyl 3-methylbutane-1-sulfinothioate typically involves the reaction of isopentyl alcohol with 3-methylbutane-1-sulfinyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the sulfinothioate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-isopentyl 3-methylbutane-1-sulfinothioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols and sulfides. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The sulfinothioate group can be substituted by other nucleophiles, leading to the formation of various derivatives. Common reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, low temperatures.
Substitution: Alkyl halides, amines, room temperature to moderate heating.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various organosulfur derivatives.
Scientific Research Applications
Chemistry: S-isopentyl 3-methylbutane-1-sulfinothioate is used as a reagent in organic synthesis. Its unique reactivity makes it valuable for the preparation of complex organosulfur compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain cysteine proteases, making it a candidate for the development of new therapeutic agents .
Medicine: Due to its enzyme inhibitory properties, this compound is being investigated for its potential use in treating parasitic infections and other diseases .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of S-isopentyl 3-methylbutane-1-sulfinothioate involves the inhibition of cysteine proteases. The sulfinothioate group interacts with the active site of the enzyme, forming a covalent bond with the cysteine residue. This prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity .
Comparison with Similar Compounds
- S-propyl propane-1-sulfinothioate
- S-butyl butane-1-sulfinothioate
Comparison: S-isopentyl 3-methylbutane-1-sulfinothioate is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. Compared to similar compounds, it has shown higher potency as an enzyme inhibitor and greater stability under various reaction conditions .
Properties
Molecular Formula |
C10H22OS2 |
|---|---|
Molecular Weight |
222.4 g/mol |
IUPAC Name |
3-methyl-1-(3-methylbutylsulfinylsulfanyl)butane |
InChI |
InChI=1S/C10H22OS2/c1-9(2)5-7-12-13(11)8-6-10(3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
PPSCLEFHDJTMFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCSS(=O)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


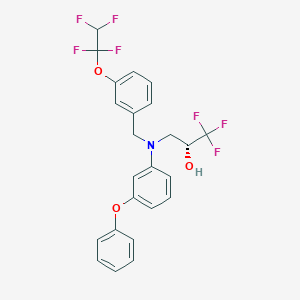
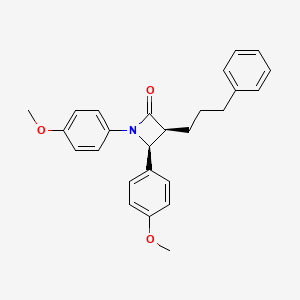
![N-[1-[4-[4-methoxy-2-(4-(111C)methoxyphenyl)sulfonylphenyl]sulfonylphenyl]ethyl]methanesulfonamide](/img/structure/B10853195.png)
![tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3S,5R)-1-cyclohexyl-3,6-dihydroxy-5-methyldecan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10853215.png)
![3-benzyl-2-(4-cyclohexylphenyl)-5-methylspiro[8H-imidazo[2,1-b]purine-7,1'-cyclopentane]-4-one](/img/structure/B10853220.png)
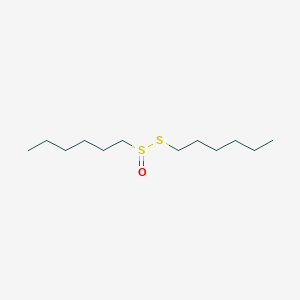
![2-Fluoro-5-[[5-[3-(4-morpholinyl)phenoxy]-2-pyrimidinyl]amino]benzonitrile](/img/structure/B10853236.png)
![4-(4,5,6,7-Tetrahydro-thieno[2,3-c]pyridin-4-yl)-benzene-1,2-diol](/img/structure/B10853252.png)

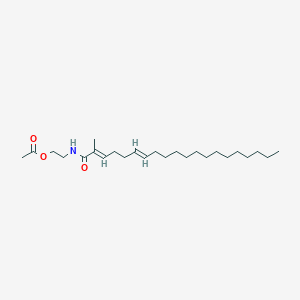
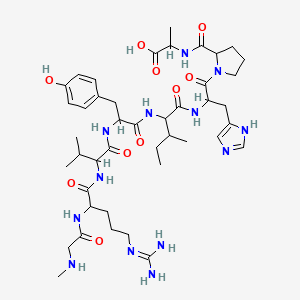
![(3S,6S,9aS)-6-[[(2S)-2-(methylamino)butanoyl]amino]-5-oxo-N,N-diphenyl-1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepine-3-carboxamide](/img/structure/B10853275.png)
![6-[6-(2,4-Dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B10853279.png)
![(1S,14R,15R)-25-(cyclopropylmethyl)-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaen-20-ol](/img/structure/B10853282.png)
